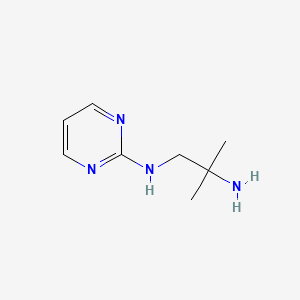
1,2-Propanediamine, 2-methyl-N1-2-pyrimidinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediamine, 2-methyl-N1-2-pyrimidinyl- is an organic compound with the molecular formula C8H14N4 It is a derivative of 1,2-propanediamine, featuring a pyrimidinyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Propanediamine, 2-methyl-N1-2-pyrimidinyl- can be synthesized through several methods. One common approach involves the reaction of 1,2-diaminopropane with 2-chloropyrimidine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-2-pyrimidinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyrimidinyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1,2-Propanediamine, 2-methyl-N1-2-pyrimidinyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-2-pyrimidinyl- involves its interaction with specific molecular targets. The pyrimidinyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diaminopropane: A simpler analog without the pyrimidinyl group.
2-Methyl-1,2-propanediamine: Similar structure but lacks the pyrimidinyl group.
N1-Isopropyl-2-methyl-1,2-propanediamine: Another derivative with different substituents.
Uniqueness
1,2-Propanediamine, 2-methyl-N1-2-pyrimidinyl- is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H14N4 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine |
InChI |
InChI=1S/C8H14N4/c1-8(2,9)6-12-7-10-4-3-5-11-7/h3-5H,6,9H2,1-2H3,(H,10,11,12) |
InChI-Schlüssel |
UQSBNEIXPZVHAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC1=NC=CC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)
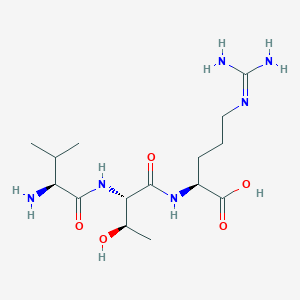
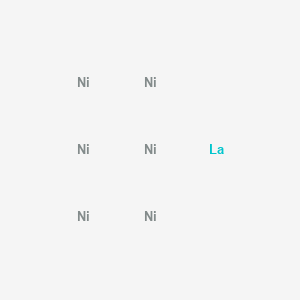
![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
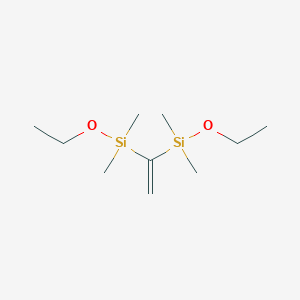
![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14257991.png)
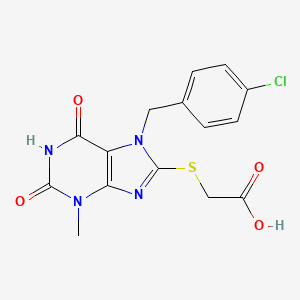
![Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester](/img/structure/B14258002.png)
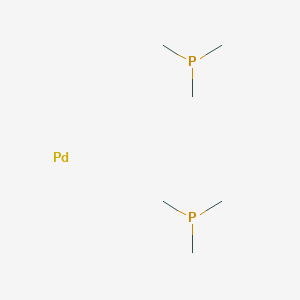
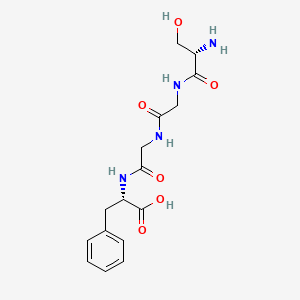
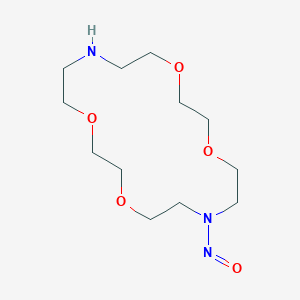
![2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14258020.png)
